molecular formula C15H16N4O4 B14465495 N-Benzoylglycyl-L-histidine CAS No. 66087-42-1

N-Benzoylglycyl-L-histidine

Cat. No.: B14465495
CAS No.: 66087-42-1
M. Wt: 316.31 g/mol
InChI Key: ZJTVIMUHNBCZBP-LBPRGKRZSA-N
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Description

N-Benzoylglycyl-L-histidine is a compound that combines the properties of benzoyl, glycyl, and L-histidine It is a derivative of histidine, an essential amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of diphenylphosphoryl azide (DPPA) as a coupling agent, which facilitates the formation of peptide bonds without racemization . The reaction conditions often include the use of organic solvents like dioxane and the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-Benzoylglycyl-L-histidine may involve large-scale peptide synthesis techniques. These methods ensure high yield and purity of the compound. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices in the industry .

Chemical Reactions Analysis

Types of Reactions

N-Benzoylglycyl-L-histidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .

Mechanism of Action

The mechanism of action of N-Benzoylglycyl-L-histidine involves its interaction with specific molecular targets. The imidazole ring in histidine can coordinate with metal ions, making it a crucial component in metalloenzymes. The benzoyl and glycyl groups can modulate the compound’s binding affinity and specificity . These interactions can influence various biochemical pathways, including enzyme catalysis and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzoylglycyl-L-histidine is unique due to the presence of both benzoyl and glycyl groups, which enhance its stability and binding affinity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

66087-42-1

Molecular Formula

C15H16N4O4

Molecular Weight

316.31 g/mol

IUPAC Name

(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C15H16N4O4/c20-13(8-17-14(21)10-4-2-1-3-5-10)19-12(15(22)23)6-11-7-16-9-18-11/h1-5,7,9,12H,6,8H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t12-/m0/s1

InChI Key

ZJTVIMUHNBCZBP-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

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